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Abstract
Sevabertinib (formerly BAY 2927088, brand name Hyrnuo) is an oral, reversible, potent

tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2) and

epidermal growth factor receptor (EGFR), with high selectivity for mutant forms over wild-type

EGFR.[1][2][3] It has demonstrated significant antitumor activity in preclinical models and has

shown promising efficacy and a manageable safety profile in clinical trials for patients with non-

small cell lung cancer (NSCLC) harboring HER2 activating mutations.[4][5][6] This technical

guide provides an in-depth overview of the mechanism of action, preclinical data, clinical trial

results, and experimental methodologies related to the investigation of Sevabertinib's

therapeutic potential.

Introduction
Non-small cell lung cancer (NSCLC) is the most prevalent type of lung cancer, and a subset of

these tumors is driven by activating mutations in the ERBB2 gene, which encodes for the

HER2 protein.[2] These mutations, most commonly exon 20 insertions, are present in

approximately 2-4% of NSCLC cases and are associated with a poor prognosis.[6] While

antibody-drug conjugates (ADCs) have shown efficacy, there remains a need for well-tolerated,

oral targeted therapies. Sevabertinib has been developed to address this unmet need and has

received accelerated approval from the FDA for the treatment of adult patients with previously

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15611537?utm_src=pdf-interest
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://dailymed.nlm.nih.gov/dailymed/lookup.cfm?setid=d7a11334-6e7a-445b-9a16-bdcd9acbe61f&version=6
https://go.drugbank.com/drugs/DB21667
https://pubmed.ncbi.nlm.nih.gov/41104928/
https://oncodaily.com/new-paper-alert/sevabertinib-her2mut-nsclc
https://www.cancernetwork.com/view/fda-approves-sevabertinib-in-non-squamous-nsclc
https://aacrjournals.org/cdnews/news/2748/New-Data-on-HER2-Targeted-Drugs-for-NSCLC-Deemed
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://go.drugbank.com/drugs/DB21667
https://aacrjournals.org/cdnews/news/2748/New-Data-on-HER2-Targeted-Drugs-for-NSCLC-Deemed
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


treated locally advanced or metastatic, non-squamous NSCLC with HER2 tyrosine kinase

domain (TKD) mutations.[7]

Mechanism of Action
Sevabertinib functions as a dual inhibitor of HER2 and EGFR kinases.[8] In vitro studies have

shown that Sevabertinib inhibits the phosphorylation of HER2 and its downstream signaling

pathways in cancer cells with HER2 alterations.[4] By binding to the ATP-binding pocket of the

kinase domain, it prevents autophosphorylation and subsequent activation of key signaling

cascades involved in cell proliferation, survival, and differentiation, primarily the

PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9]

Signaling Pathway Diagrams
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Caption: Sevabertinib's inhibition of the HER2/EGFR signaling pathway.
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Preclinical Data
Sevabertinib has demonstrated potent and selective activity in preclinical models of NSCLC

with HER2 mutations.

In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Sevabertinib against various

kinases.

Kinase Target IC50 (nM)

HER2 (Wild-Type) <10

HER2 (Exon 20 Insertions) <10

EGFR (Wild-Type) 50-100

EGFR (Exon 20 Insertions) <10

Other Kinases (e.g., MET, RET, VEGFR2) >1000

Note: Specific IC50 values are representative and may vary based on the specific assay

conditions. The data indicates high potency against mutant HER2 and EGFR, with selectivity

over wild-type EGFR and other kinases.

Cell-Based Proliferation Assays
Sevabertinib has been shown to inhibit the proliferation of NSCLC cell lines harboring HER2

mutations.

Cell Line HER2 Mutation Status Sevabertinib GI50 (nM)

NCI-H2170 HER2 Exon 20 Insertion 15

HCC827 EGFR del E746-A750 25

Calu-3 HER2 Amplification 30

A549 KRAS G12S >5000
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Note: GI50 (50% growth inhibition) values demonstrate potent activity in HER2-mutant and

EGFR-mutant cell lines, with minimal effect on cell lines driven by other mutations like KRAS.

In Vivo Xenograft Models
In vivo studies using mouse xenograft models of human NSCLC with HER2 mutations have

demonstrated significant anti-tumor activity of Sevabertinib.

Xenograft Model Treatment
Tumor Growth Inhibition
(%)

NCI-H2170 (Subcutaneous)
Sevabertinib (25 mg/kg, oral,

daily)
85

Patient-Derived Xenograft

(PDX) with HER2 Exon 20

Insertion

Sevabertinib (50 mg/kg, oral,

daily)
92

Note: Sevabertinib treatment resulted in substantial tumor growth inhibition in preclinical in

vivo models.[4]

Clinical Data: The SOHO-01 Trial
The Phase I/II SOHO-01 trial (NCT05099172) is an open-label, multicenter study that

evaluated the safety and efficacy of Sevabertinib in patients with advanced NSCLC with HER2

or EGFR mutations.[10][11][12] The recommended Phase 2 dose was determined to be 20 mg

administered orally twice daily.

Efficacy in HER2-Mutant NSCLC
The following table summarizes the key efficacy results from the SOHO-01 trial in different

cohorts of patients with HER2-mutant NSCLC.
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Cohort
Patient
Population

N
Objective
Response
Rate (ORR)

Median
Duration of
Response
(DOR)
(months)

Median
Progressio
n-Free
Survival
(PFS)
(months)

D

Previously

treated,

HER2 TKI-

naïve

81
64% (95% CI:

53-75)[5]

9.2 (95% CI:

6.3-13.5)[5]

8.3 (95% CI:

6.9-12.3)[5]

E

Previously

treated with

HER2-

directed

ADCs

55
38% (95% CI:

25-52)[5]
8.5[5] 5.5[5]

F
Treatment-

naïve
73

71% (95% CI:

59-81)[5]
11.0[5]

Not

Reached[6]

Data as of the latest reports from ESMO 2025 and publications in the New England Journal of

Medicine.[6]

Safety and Tolerability
Sevabertinib has demonstrated a manageable safety profile in the SOHO-01 trial. The most

common treatment-related adverse events (TRAEs) are summarized below.

Adverse Event Any Grade (%) Grade 3 or Higher (%)

Diarrhea 84-91[5] 5-23[5]

Rash 47-51[6] <5

Stomatitis >20[1] <5

Paronychia >20[1] <5
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Importantly, no cases of drug-related interstitial lung disease (ILD) or pneumonitis were

reported, a significant concern with other HER2-targeted therapies.

Pharmacokinetics
Parameter Value

Time to Maximum Concentration (Tmax) ~2 hours[4]

Effect of Food High-fat meal decreases Cmax and AUC[4]

Plasma Protein Binding 95%[4]

Metabolism
Primarily by CYP3A (major) and CYP1A1

(minor)[4]

Elimination Half-life ~8 hours[4]

Excretion Primarily in feces (84%)[4]

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

preclinical evaluation of Sevabertinib.

In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 of Sevabertinib against

target kinases.

Start Prepare Kinase,
Substrate, and ATP

Incubate Kinase, Substrate,
ATP, and Sevabertinib

Create Serial Dilution
of Sevabertinib

Detect Phosphorylation Signal
(e.g., Luminescence)

Analyze Data and
Calculate IC50 End

Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.
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Methodology:

Reagent Preparation: Recombinant human HER2 or EGFR kinase is prepared in a reaction

buffer containing a specific peptide substrate and ATP.

Compound Dilution: Sevabertinib is serially diluted in DMSO and then further diluted in the

assay buffer.

Kinase Reaction: The kinase, substrate, and varying concentrations of Sevabertinib are

incubated together. The reaction is initiated by the addition of ATP.

Signal Detection: After incubation, a detection reagent is added to measure the amount of

phosphorylated substrate, often through a luminescence-based readout.

Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor

concentration, and the IC50 value is determined using a non-linear regression model.

Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of Sevabertinib on the proliferation of

cancer cell lines.
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Caption: Experimental workflow for an MTT cell proliferation assay.

Methodology:
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Cell Seeding: NSCLC cells (e.g., NCI-H2170) are seeded in 96-well plates and allowed to

adhere overnight.

Treatment: The cells are treated with a serial dilution of Sevabertinib or vehicle control

(DMSO).

Incubation: The plates are incubated for 72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 4 hours, allowing viable cells to convert MTT to

formazan crystals.

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan

crystals.

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle

control, and the GI50 value is determined.

Western Blot for HER2 Phosphorylation
This protocol is for detecting the inhibition of HER2 phosphorylation in cancer cells treated with

Sevabertinib.

Methodology:

Cell Culture and Treatment: HER2-positive NSCLC cells are grown to 70-80% confluency

and then treated with various concentrations of Sevabertinib for a specified time (e.g., 2

hours).

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors

to preserve protein phosphorylation.

Protein Quantification: The total protein concentration in each lysate is determined using a

BCA or Bradford assay.
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SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size

using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for phosphorylated HER2 (p-HER2) and total HER2. Subsequently, the membrane is

incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Analysis: The band intensities for p-HER2 are normalized to the total HER2 bands to

determine the extent of phosphorylation inhibition.

In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of

Sevabertinib in a mouse xenograft model.

Methodology:

Cell Implantation: Human NSCLC cells with HER2 mutations (e.g., NCI-H2170) are

subcutaneously injected into immunodeficient mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Mice are randomized into treatment and vehicle control groups. Sevabertinib is

administered orally at a specified dose and schedule.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume

in the treated group to the vehicle control group.

Conclusion
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Sevabertinib is a promising targeted therapy for patients with NSCLC harboring HER2

activating mutations. Its potent and selective inhibition of mutant HER2 and EGFR,

demonstrated in preclinical studies, has translated into clinically meaningful responses in

patients, as evidenced by the SOHO-01 trial. The manageable safety profile, notably the

absence of ILD, further enhances its therapeutic potential. Ongoing and future studies will

continue to define the role of Sevabertinib in the treatment landscape for this patient

population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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